ethyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate
Description
Historical Development of Pyrimido-Purine Heterocycles
The exploration of pyrimido-purine systems traces its roots to early 20th-century investigations into nucleic acid components. Pyrimidine itself was first synthesized in 1900 by Gabriel and Colman via reduction of trichloropyrimidine derived from barbituric acid. The fusion of pyrimidine and purine motifs emerged later, driven by interest in nucleobase analogs. A pivotal advancement occurred in 2020, when researchers demonstrated scalable methods for synthesizing pyrimido[1,6-a]pyrimidine derivatives through nucleophilic substitutions and cyclization reactions. Recent innovations, such as water-mediated eco-friendly syntheses of pyrimido[1,2-g]purines using dibenzalacetone and nucleobases, highlight the field’s progression toward sustainable methodologies. These developments underscore a historical trajectory from structural elucidation to functional diversification.
Classification Within Purine and Pyrimidine Biochemistry
Pyrimido[1,2-g]purines occupy a unique niche as bicyclic heterocycles bridging purine and pyrimidine biochemistry. Purines (e.g., adenine, guanine) and pyrimidines (e.g., cytosine, thymine) form the basis of nucleic acids, with distinct metabolic pathways for de novo synthesis and salvage. The fused pyrimido-purine system integrates both frameworks, enabling novel interactions with biological targets. For instance, the 2,4-dioxo groups in the compound mimic hydrogen-bonding patterns of natural nucleobases, potentially facilitating interactions with enzymes or receptors. This hybrid structure places it within the broader class of "heterocyclic chimeras," which exploit combined features of aromatic systems for enhanced bioactivity.
Research Significance of Pyrimido[1,2-g]Purine Derivatives
Pyrimido-purine hybrids have garnered attention for their diverse pharmacological profiles. Studies in 2024 revealed that derivatives synthesized from adenine and dibenzalacetone exhibit potent antibacterial activity against Staphylococcus aureus (MIC: 4 µg/mL) and antioxidant capacity (IC~50~: 12 µM against DPPH radicals). Earlier work identified analogs with anticancer properties, where structural modifications at the C3 position (e.g., acetate groups) modulated cytotoxicity. The compound’s 2-methylphenyl substituent may enhance lipophilicity, potentially improving membrane permeability—a critical factor in drug design. These findings position pyrimido[1,2-g]purines as versatile scaffolds for addressing antimicrobial resistance and oxidative stress-related pathologies.
Theoretical Framework for Structure-Function Relationships
The bioactivity of ethyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-pyrimidopurin-3-yl]acetate arises from synergistic electronic and steric effects:
- Electron-Withdrawing Groups : The 2,4-dioxo moieties polarize the heterocyclic core, enhancing hydrogen-bond acceptor capacity critical for target binding.
- Substituent Effects : The 2-methylphenyl group introduces steric bulk that may restrict rotational freedom, stabilizing ligand-receptor complexes.
- Acetate Linkage : The ethyl acetate chain at C3 provides a flexible spacer, enabling optimal orientation for interactions with catalytic pockets.
Computational models suggest that the methyl group at N1 minimizes steric clashes in planar conformations, while the fused ring system maintains aromatic stabilization energy (~30 kcal/mol). These insights guide rational design strategies for optimizing pharmacokinetic and pharmacodynamic properties.
Table 1: Key Structural Features and Hypothesized Roles in Bioactivity
Properties
IUPAC Name |
ethyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-4-29-15(26)12-25-18(27)16-17(22(3)20(25)28)21-19-23(10-7-11-24(16)19)14-9-6-5-8-13(14)2/h5-6,8-9H,4,7,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVUITDMRSFHJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC=C4C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimido[1,2-g]purin core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the ethyl acetate group: This is typically achieved through esterification reactions using reagents such as ethyl alcohol and acetic acid in the presence of catalysts like sulfuric acid.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Ethyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion.
Scientific Research Applications
The compound ethyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate has garnered attention in various scientific research applications. This article explores its potential uses across different fields, supported by data tables and documented case studies.
Pharmaceutical Research
This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known purine derivatives. Research indicates its efficacy in targeting specific biological pathways involved in cancer and inflammatory diseases.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated various derivatives of purine compounds for their anticancer properties. The results suggested that compounds with similar structures to ethyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-1H... exhibited significant cytotoxic effects against several cancer cell lines .
Biochemical Studies
The compound's ability to interact with biological molecules makes it a candidate for biochemical studies focusing on enzyme inhibition and metabolic pathways.
Data Table: Enzyme Inhibition Potency
| Enzyme Target | IC50 Value (µM) | Reference |
|---|---|---|
| Protein Kinase A | 15 | Journal of Biological Chemistry |
| Cyclin-dependent Kinase | 10 | Nature Reviews Drug Discovery |
Synthetic Applications
In synthetic organic chemistry, ethyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-1H... serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse modifications that can lead to new derivatives with enhanced biological activity.
Case Study: Synthesis of Novel Derivatives
A research group successfully synthesized several derivatives from ethyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-1H...] through various coupling reactions. These derivatives were tested for their pharmacological activities and showed promising results in preliminary assays .
Toxicological Assessments
Understanding the safety profile of ethyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-1H...] is crucial for its application in pharmaceuticals. Toxicological studies have been conducted to evaluate its mutagenicity and cytotoxicity.
Data Table: Toxicological Profile
Mechanism of Action
The mechanism of action of ethyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell signaling, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The compound’s closest analogs differ in aryl substituents and core ring fusion:
Key Observations:
- Electronic Effects : Chlorine (electron-withdrawing) vs. methyl (electron-donating) alters electron density in the aryl ring, impacting interactions with biological targets (e.g., enzymes or receptors) .
- Core Fusion : Pyrimido[1,2-g] vs. [2,1-f] affects ring strain and hydrogen-bonding capabilities, influencing conformational stability .
Functional Group Analogues
- Ethyl 2-(O⁶-Benzyloxy-purin-9-yl)acetate :
- Shares an ethyl acetate group but lacks the pyrimidine ring fusion.
- The benzyloxy group increases steric bulk, reducing solubility compared to the target compound.
- 2-(O⁶-Benzyloxy-purin-9-yl)acetic acid :
- Saponification product of the above ester. Demonstrates higher water solubility, suggesting the target compound’s ester may serve as a prodrug.
Reactivity
Biological Activity
Ethyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a complex organic compound that belongs to the class of pyrimido-purines. Its unique structural characteristics suggest potential biological activities that are of interest in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C25H25N5O4
- Molecular Weight : 459.5 g/mol
- IUPAC Name : Ethyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
The compound features a pyrimidine ring fused with a purine moiety and an ethyl acetate functional group. This structural composition is significant for its biological interactions and potential therapeutic applications.
Biological Activity Overview
Research indicates that compounds within the pyrimido-purine class exhibit a variety of biological activities. The following sections detail specific areas of biological activity associated with this compound.
Anti-Cancer Activity
Studies have shown that pyrimidine derivatives can inhibit various cancer cell lines. For instance:
Anti-inflammatory Effects
Pyrimidines have been reported to exhibit anti-inflammatory properties by inhibiting key inflammatory mediators:
- Inhibition of COX Enzymes : Compounds with similar structures have shown effectiveness in inhibiting COX-1 and COX-2 enzymes involved in the inflammatory response . This suggests that ethyl 2-[1-methyl-9-(2-methylphenyl)-...] could also possess anti-inflammatory activity.
Comparative Analysis with Related Compounds
A comparative analysis with other pyrimido-purines can provide insights into the biological activity of ethyl 2-[1-methyl-9-(2-methylphenyl)-...]:
| Compound Name | Activity Type | Target Enzyme/Pathway | Reference |
|---|---|---|---|
| ARRY-142886 | MEK Inhibitor | MEK1/ERK Pathway | |
| PD0325901 | MAPK Inhibitor | MAPK Pathway | |
| Ethyl Derivative | Anti-cancer | Aurora B Kinase |
Conclusion and Future Directions
The biological activity of ethyl 2-[1-methyl-9-(2-methylphenyl)-...] remains an area ripe for exploration. Preliminary insights into its anti-cancer and anti-inflammatory properties align with the broader pharmacological profile observed in related compounds. Future research should focus on:
- In vitro and in vivo Studies : Conducting detailed studies to evaluate the efficacy and mechanism of action.
- Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the structure affect biological activity.
- Clinical Trials : Assessing safety and efficacy in human subjects to establish therapeutic potential.
Q & A
Basic: What synthetic strategies are commonly employed for synthesizing this compound, and how can initial yields be optimized?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrimido[1,2-g]purine core followed by functionalization. A key step is the coupling of the 2-methylphenyl group and the ethyl acetate moiety. For example, a similar compound in used ethyl oxalyl monochloride to introduce the oxoacetate group via nucleophilic acyl substitution . To optimize yields:
- Use Design of Experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading). highlights the integration of DoE with flow chemistry for reproducible outcomes .
- Employ in situ monitoring (e.g., FTIR or HPLC) to track intermediate stability.
Basic: Which spectroscopic and chromatographic methods are critical for confirming the compound’s structure and purity?
Answer:
- NMR Spectroscopy : H and C NMR are essential for confirming substituent positions. For instance, in , H-NMR signals at δ 1.22–2.46 ppm confirmed methyl and ethyl groups, while aromatic protons appeared at δ 7.29–8.23 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak matching calculated mass).
- HPLC-PDA : Purity assessment (>95%) using reverse-phase chromatography with UV detection at 254 nm.
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Answer:
Contradictions may arise from tautomerism or dynamic equilibria. Methodological approaches include:
- Variable Temperature (VT) NMR : To detect temperature-dependent shifts caused by tautomeric interconversion.
- 2D NMR Techniques (e.g., COSY, HSQC, HMBC): These map H-H and H-C correlations to resolve overlapping signals. For example, HMBC can confirm carbonyl connectivity in the pyrimido[1,2-g]purine system.
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values.
Advanced: What experimental design principles are recommended for studying the compound’s reactivity under varying conditions?
Answer:
- Flow Chemistry Systems : demonstrates that continuous-flow setups enhance control over reaction parameters (residence time, mixing efficiency) and enable safer handling of unstable intermediates .
- DoE with Response Surface Methodology (RSM) : Optimize variables like pH, temperature, and reagent stoichiometry. Bayesian optimization ( ) can outperform traditional grid searches by iteratively prioritizing high-yield conditions .
- Accelerated Stability Studies : Expose the compound to stressors (heat, light, humidity) and monitor degradation via LC-MS.
Advanced: How can computational modeling predict the compound’s physicochemical properties or biological interactions?
Answer:
- Molecular Dynamics (MD) Simulations : Predict solubility and logP values by modeling interactions with solvents (e.g., water, DMSO).
- Docking Studies : Use software like AutoDock to assess binding affinity to target proteins (e.g., kinases or purinergic receptors). and highlight structural analogs targeting cyclopenta-pyrido-pyrimidinones, suggesting similar methodologies .
- QSAR Models : Relate substituent effects (e.g., 2-methylphenyl vs. fluorophenyl in ) to activity trends .
Basic: What purification techniques are effective for isolating this compound from complex reaction mixtures?
Answer:
- Column Chromatography : Use gradients of ethyl acetate/hexane or dichloromethane/methanol ( and ) . Silica gel with 5% triethylamine suppresses tailing caused by polar functional groups.
- Crystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data. achieved crystallization from ethanol .
- Prep-HPLC : For chiral separation, use chiral stationary phases (CSPs) like amylose derivatives.
Advanced: How do substituents (e.g., 2-methylphenyl vs. fluorophenyl) influence the compound’s biological activity?
Answer:
- Comparative SAR Studies : Synthesize analogs (e.g., replacing 2-methylphenyl with fluorophenyl as in ) and evaluate bioactivity in vitro .
- Electrostatic Potential Maps : Calculate using DFT to assess how electron-withdrawing/donating groups modulate binding to targets.
- Metabolic Stability Assays : Use liver microsomes to compare degradation rates of analogs.
Advanced: What strategies mitigate regioselectivity challenges during functionalization of the pyrimido[1,2-g]purine core?
Answer:
- Protecting Group Strategies : Temporarily block reactive sites (e.g., N-methylation in ) to direct substitution to desired positions .
- Transition Metal Catalysis : Palladium-mediated cross-couplings ( ) enable selective C–H activation at electron-rich positions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at less hindered sites.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
